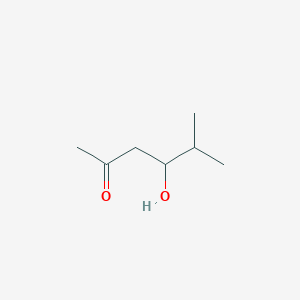

4-Hydroxy-5-methyl-2-hexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38836-21-4 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-hydroxy-5-methylhexan-2-one |

InChI |

InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3 |

InChI Key |

BXQODTBLKZARFD-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC(=O)C)O |

Canonical SMILES |

CC(C)C(CC(=O)C)O |

Other CAS No. |

38836-21-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-5-methyl-2-hexanone

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-hydroxy-5-methyl-2-hexanone. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who require a detailed understanding of this versatile keto-alcohol.

Introduction and Compound Identification

This compound is a chiral organic compound that possesses both a ketone and a secondary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in various synthetic applications. Its structure, featuring a stereocenter at the C4 position, allows for its use in asymmetric synthesis, a critical aspect of modern drug development. The (S)-enantiomer, in particular, is noted for its role as a chiral building block.[1][2]

The compound is also recognized as an intermediate in the production of fragrances and flavors, where it contributes to floral and fruity notes.[] This dual utility in both complex organic synthesis and the fragrance industry underscores its importance.

Physicochemical and Spectroscopic Properties

The accurate identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.

Physical and Chemical Identifiers

The fundamental identifiers and properties of this compound are summarized below. This data is crucial for its handling, storage, and use in quantitative experiments.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-5-methylhexan-2-one | [][4] |

| CAS Number | 38836-21-4 (Racemate) | [5][6][7] |

| 65651-63-0 ((S)-enantiomer) | [1][2] | |

| Molecular Formula | C₇H₁₄O₂ | [][4][6] |

| Molecular Weight | 130.18 g/mol | [][4][6] |

| Canonical SMILES | CC(C)C(CC(=O)C)O | [4][6] |

| InChI Key | BXQODTBLKZARFD-UHFFFAOYSA-N | [][4][7] |

Physicochemical Data

This table outlines the key physicochemical properties, which are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Boiling Point | 199.0 to 200.0 °C @ 760 mmHg | [][5][6] |

| Density | 0.933 g/cm³ | [][6] |

| Flash Point | 78.0 °C (172.4 °F) | [5][6] |

| Vapor Pressure | 0.085 mmHg @ 25 °C | [5][6] |

| Water Solubility | 2.357e+005 mg/L @ 25 °C (est.) | [5] |

| logP (o/w) | 0.478 to 0.982 | [5][6] |

| Refractive Index | 1.429 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by distinct signals corresponding to the methyl protons of the isobutyl group, the methyl protons adjacent to the carbonyl group, the methylene protons, the methine proton attached to the hydroxyl-bearing carbon, and the hydroxyl proton itself. The splitting patterns (multiplicity) of these signals are key to confirming the connectivity of the molecule.[8][9]

-

¹³C NMR : The carbon NMR spectrum shows seven distinct resonances, corresponding to each carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons.[10][11]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[4][7]

-

Infrared (IR) Spectroscopy : The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A sharp, strong absorption peak is also observed around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone.[12][13]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through an aldol condensation reaction. This well-established carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.

General Synthesis Pathway: Aldol Condensation

The most common laboratory and industrial synthesis involves the base- or acid-catalyzed aldol condensation of isobutyraldehyde with acetone.[14][15]

-

Mechanism Rationale : In a base-catalyzed reaction, a catalytic amount of a base (e.g., sodium hydroxide) deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound. The choice of catalyst and reaction conditions (temperature, solvent) is critical to optimize the yield and minimize side reactions, such as dehydration of the aldol product.

Key Reactivity

The bifunctional nature of this compound dictates its reactivity:

-

Oxidation : The secondary alcohol can be oxidized to a ketone, yielding a 1,3-diketone. The choice of oxidizing agent (e.g., PCC, Swern oxidation) allows for controlled transformation.

-

Reduction : The ketone can be reduced to a secondary alcohol, forming 5-methylhexane-2,4-diol. Selective reduction is possible using specific reducing agents (e.g., NaBH₄).

-

Dehydration : Under acidic conditions and heat, the molecule can undergo dehydration to form α,β-unsaturated ketones, such as 5-methyl-3-hexen-2-one.

Applications in Research and Industry

The unique structure of this compound makes it a valuable molecule in several domains.

-

Chiral Synthesis : The (S)-enantiomer is a recognized chiral building block.[1] In drug development, the synthesis of enantiomerically pure compounds is often mandatory, as different enantiomers can have vastly different pharmacological and toxicological profiles. This molecule provides a scaffold with a defined stereocenter that can be incorporated into more complex target molecules.

-

Fragrance and Flavor Industry : It serves as a key intermediate in the synthesis of various fragrance and flavor compounds.[] Its own organoleptic properties, described as floral and fruity, also allow for its direct, albeit limited, use in certain formulations.[][5]

Safety and Handling

While specific GHS classification for this compound is not consistently reported, general laboratory safety precautions for handling flammable liquid ketones should be followed.[5]

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety : Keep away from heat, sparks, and open flames.[16] The compound is a flammable liquid.[16] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[17]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

In case of exposure, follow standard first-aid measures: move to fresh air if inhaled, flush skin and eyes with plenty of water, and seek medical attention if symptoms persist.[17]

Experimental Protocol: Synthesis via Aldol Condensation

This protocol provides a detailed, self-validating methodology for the synthesis of this compound.

Objective: To synthesize this compound from isobutyraldehyde and acetone.

Materials:

-

Isobutyraldehyde

-

Acetone (ACS grade, dry)

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add a significant excess of acetone. This is a critical choice; using acetone as both reactant and solvent drives the equilibrium towards the product and minimizes the self-condensation of isobutyraldehyde. Cool the flask in an ice bath to 0-5 °C. This temperature control is essential to prevent exothermic runaway and reduce the formation of dehydration byproducts.

-

Catalyst Addition : Slowly add the aqueous sodium hydroxide solution dropwise to the stirring acetone.

-

Aldehyde Addition : Add isobutyraldehyde to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition maintains control over the reaction rate.

-

Reaction Monitoring (Self-Validation) : Allow the mixture to stir in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the limiting reagent (isobutyraldehyde) indicates reaction completion.

-

Workup and Neutralization : Once the reaction is complete, neutralize the mixture by slowly adding a dilute acid (e.g., 1M HCl) until the pH is ~7. This step quenches the reaction.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. The multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

Washing : Combine the organic layers and wash with water, followed by a wash with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound. The purity can be confirmed by NMR and GC-MS.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-4-Hydroxy-5-methyl-2-hexanone | C7H14O2 | CID 11378504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H14O2 | CID 256348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 38836-21-4 [thegoodscentscompany.com]

- 6. This compound|38836-21-4|lookchem [lookchem.com]

- 7. 2-Hexanone, 4-hydroxy-5-methyl- [webbook.nist.gov]

- 8. Solved с A 1H NMR spectrum of this compound | Chegg.com [chegg.com]

- 9. (Solved) - ? A 1H NMR spectrum of this compound E D B ull ??... (1 Answer) | Transtutors [transtutors.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Solved Given the IR Spectrum of | Chegg.com [chegg.com]

- 13. spectrabase.com [spectrabase.com]

- 14. (S)-4-Hydroxy-5-methyl-2-hexanone | CAS#:65651-63-0 | Chemsrc [chemsrc.com]

- 15. 2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Natural Occurrence of 4-Hydroxy-5-methyl-2-hexanone

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 4-Hydroxy-5-methyl-2-hexanone, a chiral keto-alcohol with emerging significance in the fields of flavor chemistry, fragrance science, and as a potential biomarker. This document details its known natural occurrences, explores plausible biosynthetic pathways based on established enzymatic reactions, outlines state-of-the-art analytical methodologies for its detection and characterization, and discusses its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a foundational resource to stimulate further investigation into this intriguing molecule.

Introduction

This compound is a naturally occurring chiral compound characterized by a ketone and a hydroxyl functional group.[1][2] Its structure, particularly its stereochemistry, plays a crucial role in its sensory properties and potential biological functions. While not as extensively studied as other natural volatiles, recent analytical advancements have led to its identification in a variety of natural matrices, sparking interest in its origin, biosynthesis, and potential applications. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future research.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, analysis, and potential synthesis.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-5-methylhexan-2-one | [1] |

| Boiling Point | 199.5 °C at 760 mmHg | [3][4] |

| Flash Point | 78 °C | [3] |

| Density | 0.933 g/cm³ | [3][] |

| XLogP3 | 0.6 | [1] |

Natural Occurrence

The presence of this compound has been confirmed in a select number of natural sources, suggesting a more widespread distribution than currently documented.

-

Eucalyptus Honey: One of the most significant findings is the identification of this compound as a potential chemical marker for the botanical origin of eucalyptus honey. Its presence, along with other volatile compounds, helps to distinguish eucalyptus honey from other floral sources.

-

Actinidia eriantha (Kiwi Fruit Relative): This compound has been identified as a volatile component in the fruit of Actinidia eriantha, contributing to its characteristic aroma profile.[6]

-

Laurus nobilis (Bay Laurel): The essential oil of bay laurel is another known source of this compound, where it likely contributes to the complex aromatic bouquet of the leaves.[6][7]

-

Fermented Foods: The formation of various alpha-hydroxy ketones during fermentation processes is well-documented. While specific identification of this compound in many fermented products is yet to be extensively reported, the metabolic machinery for its synthesis exists in various yeast and bacteria, suggesting its potential presence in products like miso.[8]

Biosynthesis: A Plausible Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in any specific organism, a scientifically sound pathway can be proposed based on known enzymatic reactions involved in the metabolism of branched-chain amino acids and the formation of alpha-hydroxy ketones.

The biosynthesis is likely to initiate from the catabolism of the branched-chain amino acid, L-leucine .

Step 1: Transamination and Oxidative Decarboxylation of L-Leucine L-leucine undergoes transamination to form α-ketoisocaproate, which is then oxidatively decarboxylated to yield isovaleryl-CoA.

Step 2: Acyloin Condensation The key step in the formation of the this compound backbone is likely an acyloin-type condensation reaction. This enzymatic reaction would involve the condensation of a two-carbon unit (such as acetaldehyde or its metabolic equivalent, hydroxyethyl-TPP) with a five-carbon precursor derived from isovaleryl-CoA. Thiamine pyrophosphate (TPP)-dependent enzymes, such as certain lyases, are well-known to catalyze such reactions.

Step 3: Reduction The resulting diketone intermediate would then undergo a stereospecific reduction catalyzed by a reductase enzyme to yield the final product, this compound, with a specific chirality.

Caption: Proposed biosynthetic pathway of this compound.

Analytical Methodologies

The detection and characterization of this compound in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly employed method.

Extraction of Volatiles

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from various matrices.

Materials:

-

Sample (e.g., honey, fruit puree, ground plant material)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Heating block or water bath with magnetic stirring capabilities

-

Sodium chloride (optional, to enhance volatility)

Procedure:

-

Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

-

(Optional) Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

-

Seal the vial tightly with the screw cap.

-

Place the vial in the heating block pre-heated to 60°C.

-

Allow the sample to equilibrate for 15 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Desorption Time: 5 minutes (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold at 240°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 35-400

Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries such as NIST and Wiley.

Caption: Analytical workflow for the identification of this compound.

Biological Activities and Potential Applications

The biological activities of this compound are not yet extensively studied. However, the alpha-hydroxy ketone motif is present in numerous biologically active molecules, suggesting potential areas for investigation.

-

Flavor and Fragrance: The primary application of this compound is in the flavor and fragrance industry.[4][] It is reported to possess floral and fruity notes.[]

-

Potential Antimicrobial Activity: Alpha-hydroxy ketones are known to exhibit antimicrobial properties. Further research is warranted to evaluate the efficacy of this compound against various microbial strains.

-

Chiral Building Block: The chiral nature of this molecule makes it a valuable synthon for the asymmetric synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.[4]

-

Pheromonal Activity: Some alpha-hydroxy ketones are known to act as insect pheromones.[9] Investigating the potential role of this compound in chemical ecology could be a promising research avenue.

Future Perspectives and Research Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

-

Elucidation of Biosynthetic Pathways: The definitive elucidation of the biosynthetic pathway in various organisms through isotopic labeling studies and enzyme characterization is a critical next step.

-

Screening of Natural Sources: A broader screening of plants, microorganisms, and fermented foods is needed to expand our understanding of its natural distribution.

-

Investigation of Biological Activities: Comprehensive studies are required to determine its antimicrobial, antioxidant, and other potential pharmacological activities.

-

Enantioselective Synthesis: The development of efficient and stereoselective synthetic routes will be crucial for obtaining sufficient quantities of enantiomerically pure material for biological testing and for its application as a chiral building block.

-

Sensory Evaluation: Detailed sensory analysis of the different enantiomers of this compound will provide valuable insights for its application in the flavor and fragrance industry.

References

- 1. This compound | C7H14O2 | CID 256348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Hydroxy-5-methyl-2-hexanone | C7H14O2 | CID 11378504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|38836-21-4|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 6. This compound, 38836-21-4 [thegoodscentscompany.com]

- 7. The Pherobase Floral Compound: 4-Hydroxy-5-methylhexan-2-one (C7H14O2) [pherobase.com]

- 8. The formation mechanism by yeast of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in Miso. (2007) | Motoko Ohata | 52 Citations [scispace.com]

- 9. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Aldol condensation for 4-Hydroxy-5-methyl-2-hexanone

An In-depth Technical Guide to the Aldol Condensation Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Abstract

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, a β-hydroxyketone, via a crossed aldol reaction between acetone and isobutyraldehyde. We will explore the underlying reaction mechanisms, delve into a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction efficiency, selectivity, and yield. Particular emphasis is placed on the use of organocatalysis, specifically with L-proline, to achieve enantioselectivity—a crucial consideration in modern drug development.[3][4] This document is intended for researchers and scientists in organic chemistry and drug development, offering both theoretical grounding and practical, actionable insights.

Introduction to the Aldol Reaction: A Strategic Overview

The aldol reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound, yielding a β-hydroxy carbonyl adduct (an "aldol").[2][5] Subsequent dehydration of this adduct produces an α,β-unsaturated carbonyl compound, a process referred to as aldol condensation.[1][6]

The synthesis of this compound is a "crossed" or "mixed" aldol reaction, as it involves two different carbonyl partners: acetone (a ketone) and isobutyraldehyde (an aldehyde).[1][6] Such reactions present a significant challenge: the potential for a complex mixture of four different products if both reactants can act as either the nucleophile (enolate) or the electrophile.

Strategic control is therefore paramount and is achieved through several key principles:

-

Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones.[6] This inherent reactivity profile favors the ketone (acetone) acting as the nucleophile and the aldehyde (isobutyraldehyde) as the electrophile.

-

Enolate Formation Control: Acetone possesses α-hydrogens and can be readily converted to its enolate form. While isobutyraldehyde also has an α-hydrogen, experimental conditions can be optimized to favor the formation of the acetone enolate.

-

Stoichiometry: Using a large excess of one reagent (typically the one forming the enolate, like acetone) can function to both drive the reaction forward and act as the solvent, while minimizing the self-condensation of the more precious reagent (isobutyraldehyde).[7]

Reaction Mechanism: From Enolates to Enantioselectivity

The aldol reaction can be catalyzed by either acid or base.[1][8]

Base-Catalyzed Mechanism

Under basic conditions, a hydroxide ion deprotonates the α-carbon of acetone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxyketone product, this compound.[1][8]

Acid-Catalyzed Mechanism

In an acidic medium, the carbonyl oxygen of acetone is protonated, which facilitates tautomerization to its enol form. This enol, a competent nucleophile, then attacks the protonated (and thus activated) carbonyl of isobutyraldehyde. A final deprotonation step yields the final product.[1][9]

Organocatalysis: The L-Proline-Mediated Enamine Pathway

A significant advancement in aldol methodology is the use of chiral organocatalysts like the amino acid L-proline. This approach not only catalyzes the reaction under mild conditions but also induces stereoselectivity, yielding one enantiomer in preference to the other.[3][4][10] This is of immense value in pharmaceutical synthesis, where a specific chirality is often required for biological activity.[4]

The L-proline-catalyzed mechanism proceeds through a chiral enamine intermediate.[4][7]

-

Enamine Formation: The secondary amine of L-proline reacts with the carbonyl of acetone to form a nucleophilic chiral enamine.

-

Stereocontrolled Addition: A hydrogen-bond complex forms between the carboxylic acid group of the proline catalyst and the incoming isobutyraldehyde.[4] This complex orients the aldehyde for a facial-selective attack by the enamine, thereby establishing the stereochemistry of the newly formed chiral center.[4][7]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxyketone product and regenerate the L-proline catalyst, completing the catalytic cycle.[7]

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.concordia.ca [faculty.concordia.ca]

- 8. magritek.com [magritek.com]

- 9. www2.oberlin.edu [www2.oberlin.edu]

- 10. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to 4-Hydroxy-5-methyl-2-hexanone

This guide provides a comprehensive technical overview of 4-Hydroxy-5-methyl-2-hexanone, a chiral β-hydroxyketone of significant interest in both academic research and industrial applications. We will delve into its fundamental chemical identity, physicochemical properties, stereoselective synthesis, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Identity: IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 4-hydroxy-5-methylhexan-2-one[][2][3].

This name precisely describes its structure: a six-carbon chain (hexan-) with a ketone functional group at the second position (-2-one), a hydroxyl group at the fourth carbon (4-hydroxy-), and a methyl substituent at the fifth carbon (5-methyl-).

Synonyms: The compound is also known by other identifiers, including:

The molecular structure contains a chiral center at the C4 carbon (the carbon bearing the hydroxyl group), meaning it can exist as two non-superimposable mirror images or enantiomers: (S)-4-hydroxy-5-methylhexan-2-one and (R)-4-hydroxy-5-methylhexan-2-one.[6][7][8] The specific stereochemistry is critical in applications such as asymmetric synthesis and pharmacology.

Below is a graphical representation of the molecule's structure.

Caption: 2D structure of 4-hydroxy-5-methylhexan-2-one.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application, and process development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [][2][3][5] |

| Molecular Weight | 130.18 g/mol | [][2][3] |

| CAS Number | 38836-21-4 | [][2][3] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 199.5 °C at 760 mmHg | [][5][6] |

| Density | 0.933 g/cm³ | [][5] |

| Flash Point | 78 °C | [5] |

| InChIKey | BXQODTBLKZARFD-UHFFFAOYSA-N | [][2][3] |

| Solubility | Soluble in water (est. 2.36 x 10⁵ mg/L at 25°C) | [4] |

Synthesis Protocol: Enantioselective Aldol Condensation

The ability to synthesize specific enantiomers is a cornerstone of modern organic chemistry, particularly in drug development where chirality dictates biological activity.[8] this compound can be synthesized enantioselectively via a proline-catalyzed crossed aldol condensation between isobutyraldehyde and acetone.[8] This organocatalytic approach mimics enzymatic processes and is a valuable "green" chemistry technique.

Mechanistic Rationale

The enantioselectivity of this reaction stems from the chiral catalyst, L-proline.[8]

-

Enamine Formation: L-proline first reacts with the ketone (acetone) to form a chiral enamine intermediate.

-

Stereocontrolled C-C Bond Formation: A hydrogen bond forms between the carboxylic acid of the proline catalyst and the incoming aldehyde (isobutyraldehyde). This complex orients the aldehyde for a facial-selective attack by the nucleophilic enamine.

-

Hydrolysis: Subsequent hydrolysis of the resulting iminium ion liberates the chiral β-hydroxyketone product and regenerates the catalyst.[8]

This mechanism ensures that the aldehyde is delivered preferentially to one face of the enamine, resulting in an excess of one enantiomer.

Experimental Workflow

The following protocol outlines the synthesis of (R)-4-hydroxy-5-methyl-2-hexanone.

Caption: Workflow for the enantioselective synthesis of this compound.

Key Applications

The unique structure of this compound, combining hydroxyl and ketone functionalities with a chiral center, makes it a valuable molecule in several fields.

-

Fragrances and Flavors: It is recognized as a key intermediate in the production of fragrances and flavors.[][6] Its structure contributes to pleasant floral and fruity aromatic notes.[]

-

Chiral Building Block: As a chiral molecule, it serves as an important building block in asymmetric synthesis.[6] Enantiomerically pure β-hydroxyketones are versatile starting materials for the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[8]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: A predicted spectrum would show distinct signals: a singlet for the methyl protons adjacent to the carbonyl (C1), a doublet for the two equivalent methyl groups of the isopropyl moiety (C6, C7), a multiplet for the methine proton of the isopropyl group (C5), and signals for the methylene (C3) and methine (C4) protons on the main chain. The hydroxyl proton (on O4) would appear as a broad singlet.[9]

-

¹³C NMR: The carbonyl carbon (C2) would have a characteristic downfield shift (around 209 ppm, similar to related ketones).[10] Other signals would correspond to the remaining seven distinct carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 130.[3] Common fragmentation patterns would include alpha-cleavage, leading to characteristic fragments.

Safety and Handling

Currently, there is no harmonized GHS classification for this compound.[4] However, as with any laboratory chemical, standard safety precautions should be rigorously followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This self-validating protocol, grounded in established chemical principles and supported by verifiable data, provides a robust framework for professionals working with this compound.

References

- 2. This compound | C7H14O2 | CID 256348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanone, 4-hydroxy-5-methyl- [webbook.nist.gov]

- 4. This compound, 38836-21-4 [thegoodscentscompany.com]

- 5. This compound|38836-21-4|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. (S)-4-Hydroxy-5-methyl-2-hexanone | C7H14O2 | CID 11378504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. chegg.com [chegg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aksci.com [aksci.com]

Enantioselective synthesis of 4-Hydroxy-5-methyl-2-hexanone

An In-depth Technical Guide to the Enantioselective Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Introduction

This compound is a chiral keto-alcohol that serves as a valuable building block in organic synthesis. Its stereoisomers are of particular interest in the development of pharmaceuticals and as chiral synthons for natural product synthesis. The precise control of stereochemistry at the C4 position is paramount, as the biological activity of more complex molecules derived from this scaffold is often highly dependent on the absolute configuration of this stereocenter. This guide provides a comprehensive overview of robust and scalable methods for the enantioselective synthesis of both (R)- and (S)-4-hydroxy-5-methyl-2-hexanone, with a focus on the underlying principles, experimental protocols, and comparative analysis of different strategic approaches.

Chapter 1: Asymmetric Reduction of Prochiral Ketones

One of the most direct and efficient strategies to access enantiomerically enriched this compound involves the asymmetric reduction of a prochiral precursor, 5-methyl-2,4-hexanedione. This approach is attractive due to the ready availability of the starting material and the high levels of enantioselectivity achievable with modern catalytic systems.

Biocatalytic Reduction using Engineered Oxidoreductases

Enzymatic reductions offer unparalleled selectivity under mild, environmentally benign conditions. Oxidoreductases, particularly ketoreductases (KREDs), have been extensively engineered to exhibit high activity and stereoselectivity for a wide range of substrates.

Scientific Rationale:

The enzymatic reduction of 5-methyl-2,4-hexanedione can, in principle, yield four possible stereoisomers. However, by selecting an appropriate enzyme and carefully controlling the reaction conditions, the reduction can be directed to selectively reduce one of the two ketone functionalities with a high degree of facial selectivity, affording a single stereoisomer of the desired hydroxyketone. The stereochemical outcome is determined by the specific binding orientation of the substrate within the enzyme's active site.

Experimental Protocol: Enzymatic Reduction of 5-methyl-2,4-hexanedione

-

Reaction Setup: In a temperature-controlled vessel, a solution of Tris-HCl buffer (50 mM, pH 7.5) is prepared.

-

Reagent Addition: To this buffer, D-glucose (1.0 eq), NADP+ (0.01 eq), and a glucose dehydrogenase (for cofactor regeneration) are added and dissolved.

-

Enzyme and Substrate: A specific ketoreductase (e.g., KRED-NADH-110) is added, followed by the substrate, 5-methyl-2,4-hexanedione (1.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and the pH is maintained at 7.5 by the addition of NaOH.

-

Monitoring and Workup: The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

Data Summary: Performance of Various Ketoreductases

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield |

| KRED-NADH-110 | 5-methyl-2,4-hexanedione | (S)-4-hydroxy-5-methyl-2-hexanone | >99% | 95% |

| Gre2p (yeast) | 5-methyl-2,4-hexanedione | (S)-4-hydroxy-5-methyl-2-hexanone | 98% | 92% |

| ADH from Rhodococcus ruber | 5-methyl-2,4-hexanedione | (R)-4-hydroxy-5-methyl-2-hexanone | >99% | 97% |

Workflow for Biocatalytic Reduction

Caption: Enzyme-catalyzed asymmetric reduction of a prochiral diketone.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. This method typically employs ruthenium catalysts bearing a chiral diphosphine ligand and a diamine ligand.

Scientific Rationale:

The mechanism of the Noyori hydrogenation involves the formation of a ruthenium hydride species, which coordinates to the ketone substrate. The chiral ligands create a chiral environment around the metal center, forcing the hydride to be delivered to one face of the ketone preferentially, thus leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Hydrogenation of 5-methyl-2,4-hexanedione

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with Ru(OTf)2(p-cymene) and a chiral ligand such as (S,S)-TsDPEN. The mixture is dissolved in an appropriate solvent like isopropanol.

-

Substrate Addition: The substrate, 5-methyl-2,4-hexanedione, is added to the vessel.

-

Reaction Conditions: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for a designated time.

-

Workup and Purification: After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired product.

Chapter 2: Synthesis from the Chiral Pool

An alternative and often highly effective strategy is to start with a readily available and inexpensive chiral molecule, known as the "chiral pool," and convert it into the desired target molecule through a series of chemical transformations.

Synthesis from L-Valine

L-valine is an amino acid that provides a convenient and inexpensive source of chirality for the synthesis of (S)-4-hydroxy-5-methyl-2-hexanone.

Scientific Rationale:

The stereocenter in L-valine can be preserved throughout a synthetic sequence to define the stereochemistry of the final product. The synthetic route involves the transformation of the amino and carboxylic acid functionalities of L-valine into the desired keto-alcohol structure.

Synthetic Pathway from L-Valine

Caption: Multi-step synthesis of (S)-4-hydroxy-5-methyl-2-hexanone from L-valine.

Experimental Protocol: Key Steps

-

Diazotization of L-Valine: L-valine is treated with sodium nitrite in the presence of hydrobromic acid to yield (S)-2-bromo-3-methylbutanoic acid.

-

Reduction of the Carboxylic Acid: The bromo-acid is reduced to the corresponding alcohol, (S)-2-bromo-3-methyl-1-butanol, using a reducing agent such as lithium aluminum hydride.

-

Grignard Reagent Formation and Reaction: The bromo-alcohol is protected, and then converted to a Grignard reagent by reacting with magnesium metal. This Grignard reagent is then reacted with acetaldehyde, followed by deprotection and oxidation to afford the target molecule.

Chapter 3: Asymmetric Aldol Addition

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that can be used to construct the carbon skeleton of this compound with concomitant control of the stereocenter.

Proline-Catalyzed Aldol Reaction

Organocatalysis, using small chiral organic molecules like proline, has emerged as a powerful tool for asymmetric synthesis.

Scientific Rationale:

Proline catalyzes the aldol reaction between a ketone (acetone) and an aldehyde (isobutyraldehyde) through the formation of a chiral enamine intermediate. The stereochemistry of the proline catalyst directs the facial addition of the enamine to the aldehyde, leading to the formation of an enantiomerically enriched aldol product.

Proposed Catalytic Cycle

Caption: Proline-catalyzed asymmetric aldol reaction cycle.

Experimental Protocol: Proline-Catalyzed Aldol Reaction

-

Reaction Setup: A flask is charged with acetone and a catalytic amount of (S)-proline (e.g., 20 mol%).

-

Substrate Addition: Isobutyraldehyde is added dropwise to the mixture at a controlled temperature (e.g., 0 °C).

-

Reaction and Monitoring: The reaction is stirred until completion, as monitored by TLC or GC.

-

Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies. Biocatalytic reductions using engineered ketoreductases offer excellent enantioselectivity and operate under mild conditions, making them an attractive option for green and sustainable synthesis. For large-scale production, Noyori-type asymmetric hydrogenation provides a robust and well-established alternative. Synthesis from the chiral pool, exemplified by the route from L-valine, is a classic and reliable approach, particularly when the desired stereoisomer is readily accessible from a natural source. Finally, organocatalyzed aldol reactions represent a modern and metal-free approach that continues to grow in importance. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and catalysts.

Introduction: The Significance of 4-Hydroxy-5-methyl-2-hexanone

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-5-methyl-2-hexanone

This compound is a chiral β-hydroxy ketone of significant interest in the fields of organic synthesis, and the flavor and fragrance industry.[1][] Its structure, featuring a hydroxyl group and a ketone separated by a methylene group, with a chiral center at the C4 position, makes it a valuable stereospecific building block for the synthesis of more complex molecules.[1] The compound is also noted for its pleasant floral and fruity notes, driving its use in aromatic compositions.[]

Furthermore, this molecule is structurally related to solerone (5-oxo-4-hexanolide), a key aroma constituent in Sherry wine and other natural products, suggesting its role as a potential precursor or related metabolite in biological systems.[3][4] The presence of a stereocenter necessitates synthetic strategies that can control the absolute configuration, as the biological activity and olfactory properties of enantiomers can differ significantly. This guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on reaction mechanisms, experimental protocols, and the principles of stereocontrol.

Core Synthetic Strategies

The construction of this compound hinges on the formation of a key carbon-carbon bond to assemble its seven-carbon backbone. The most prevalent and efficient methods achieve this through aldol-type reactions, though other strategies like those involving Grignard reagents or biocatalysis present viable alternatives.

The Aldol Condensation Approach: A Cornerstone of Synthesis

The most direct and widely documented method for synthesizing this compound is the crossed aldol reaction between isobutyraldehyde (2-methylpropanal) and acetone.[5][6] This reaction forms the C3-C4 bond, directly constructing the β-hydroxy ketone framework.[7]

In a base-catalyzed aldol reaction, a hydroxide ion deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide by a solvent molecule (like water) yields the final β-hydroxy ketone product.[8]

A significant advancement in this synthesis is the use of chiral organocatalysts to induce enantioselectivity. The amino acid L-proline has been demonstrated to be an effective catalyst for the direct asymmetric aldol reaction between acetone and isobutyraldehyde, yielding (R)-4-hydroxy-5-methyl-2-hexanone with high enantiomeric excess.[9]

The catalytic cycle involves the formation of a chiral enamine intermediate from the reaction of L-proline with acetone. A hydrogen bond between the carboxylic acid of the proline catalyst and the aldehyde's carbonyl group creates a rigid, chair-like transition state. This conformation directs the aldehyde to attack a specific face of the enamine, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.[9]

Experimental Protocol: Asymmetric Aldol Synthesis of (R)-4-Hydroxy-5-methyl-2-hexanone [5][9]

-

Catalyst Preparation: Charge a round-bottomed flask with the chiral catalyst (e.g., L-proline, typically 20 mol%).

-

Solvent and Reagent Addition: Add acetone (which serves as both a reactant and the solvent, typically 25 mL) to the flask.

-

Cooling: Cool the mixture to 0 °C using an ice bath to control the reaction rate and improve selectivity.

-

Aldehyde Addition: Add isobutyraldehyde (1 mmol) dropwise to the cooled, stirring mixture.

-

Reaction: Allow the mixture to stir at room temperature for approximately 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel (using a hexane:ethyl acetate gradient) to isolate the optically active this compound.

Table 1: Comparison of Catalytic Systems for Aldol Synthesis

| Catalyst | Aldehyde | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| L-proline | Isobutyraldehyde | Acetone | RT | High | >90% | [9] |

| Catalyst 1* | Isobutyraldehyde | Acetone | RT | 92% | 94% | [5] |

Note: "Catalyst 1" in the cited source refers to a specific, proprietary catalyst used in that study.

Diagram 1: General Workflow for Aldol Synthesis

Caption: Workflow for the synthesis of this compound via asymmetric aldol reaction.

Diagram 2: L-Proline Catalytic Cycle

Caption: Simplified catalytic cycle for the L-proline mediated asymmetric aldol reaction.

Biocatalytic Strategies: The Green Chemistry Approach

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions with exceptionally high stereo- and regioselectivity.

One promising biocatalytic route is the acyloin-type condensation catalyzed by enzymes such as pyruvate decarboxylase (PDC).[3] This thiamine diphosphate-dependent enzyme, typically sourced from organisms like Saccharomyces cerevisiae, can catalyze the formation of α-hydroxy ketones (acyloins). In a biomimetic synthesis of the related compound solerone, PDC was used to catalyze the condensation of an aldehyde with a cofactor-bound decarboxylated pyruvate intermediate.[3] A similar strategy could be envisioned for this compound, potentially by reacting isobutyraldehyde with a pyruvate-derived nucleophile.

Another relevant approach involves the asymmetric reduction of a prochiral diketone. For instance, the synthesis of (5S)-hydroxy-2-hexanone was achieved by the chemoselective mono-reduction of 2,5-hexanedione using whole cells of S. cerevisiae, which contain alcohol dehydrogenases that perform the transformation with high enantioselectivity.[10]

The primary advantage of biocatalysis is the potential for near-perfect enantioselectivity (>99% ee) under aqueous, ambient conditions.[10] However, challenges include identifying an enzyme with the desired substrate specificity and optimizing reaction conditions to prevent side reactions, such as over-reduction of the target ketone to a diol.[10]

Diagram 3: Conceptual Biocatalytic Workflow

Caption: Conceptual workflow for the biocatalytic synthesis of a chiral hydroxy-ketone.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon skeleton and the connectivity of protons.[12][13]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides a characteristic fragmentation pattern.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, notably the broad O-H stretch of the alcohol (~3400 cm⁻¹) and the sharp C=O stretch of the ketone (~1715 cm⁻¹).

Table 2: Key Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][11] |

| Molecular Weight | 130.18 g/mol | [1][] |

| Boiling Point | 199.5 °C at 760 mmHg | [1][14] |

| Density | 0.933 g/cm³ | [][14] |

| ¹³C NMR Signals (Key) | ~209 ppm (C=O), ~75 ppm (CH-OH) | [12] |

| ¹H NMR Signals (Key) | ~2.1 ppm (s, 3H, -COCH₃), ~3.8 ppm (m, 1H, -CHOH-) | [13] |

Conclusion and Future Outlook

The synthesis of this compound is most effectively and directly achieved through the aldol condensation of isobutyraldehyde and acetone. The development of asymmetric organocatalytic methods, particularly using L-proline, represents a robust and scalable strategy for producing this chiral molecule with high enantiopurity. This approach is distinguished by its operational simplicity and avoidance of toxic metal catalysts.

Concurrently, biocatalytic routes are emerging as a highly promising "green" alternative. While requiring more specialized development to identify suitable enzymes and optimize conditions, biocatalysis offers the potential for unparalleled selectivity under environmentally benign conditions. Future research will likely focus on refining these enzymatic systems and exploring novel catalytic approaches to further enhance the efficiency, sustainability, and accessibility of this valuable chiral building block for the pharmaceutical and fragrance industries.

References

- 1. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 6. (S)-4-Hydroxy-5-methyl-2-hexanone | CAS#:65651-63-0 | Chemsrc [chemsrc.com]

- 7. 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax [openstax.org]

- 8. youtube.com [youtube.com]

- 9. www1.lasalle.edu [www1.lasalle.edu]

- 10. Biocatalytical production of (5S)-hydroxy-2-hexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C7H14O2 | CID 256348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Solved с A 1H NMR spectrum of this compound | Chegg.com [chegg.com]

- 14. This compound|38836-21-4|lookchem [lookchem.com]

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxy-5-methyl-2-hexanone in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a robust and validated method for the quantification of 4-hydroxy-5-methyl-2-hexanone in biological matrices, specifically plasma and urine. The protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance analyte volatility and thermal stability. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this keto-alcohol for metabolism, pharmacokinetic, or biomarker studies. All procedures are structured to align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a keto-alcohol that may be of interest as a metabolite of parent compounds, a biomarker, or a volatile organic compound (VOC) in various biological and environmental contexts.[4] Its accurate quantification is essential for understanding its physiological or pathological relevance. The presence of both a hydroxyl and a ketone functional group presents analytical challenges, including potential for thermal degradation and poor chromatographic peak shape.[5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[4][5] To overcome the challenges associated with the analysis of polar compounds like this compound, a derivatization step is employed. Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique to increase volatility and improve thermal stability, making the analyte more amenable to GC analysis.[6][7][8]

This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, along with guidelines for method validation to ensure the generation of reliable and reproducible data.

Experimental

Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Internal Standard (IS): 4-Heptanone or a stable isotope-labeled analog (e.g., this compound-d3)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[9][10]

-

Solvents: Ethyl acetate, Hexane, Acetonitrile (all HPLC or GC grade)

-

Reagents: Anhydrous Sodium Sulfate, Pyridine

-

Biological Matrices: Human plasma (K2-EDTA), Human urine

Instrumentation

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Autosampler

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

Methodologies

The overall workflow for the quantification of this compound is depicted below.

Caption: Overall experimental workflow for the quantification of this compound.

Standard and Quality Control (QC) Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., 4-Heptanone) in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create calibration standards.

-

Calibration Curve and QC Samples: Spike blank plasma or urine with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 10-5000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Liquid-Liquid Extraction)

The choice of LLE is based on its effectiveness for extracting neutral compounds from biological matrices.[11][12]

-

Pipette 200 µL of the sample (plasma, urine, standard, or QC) into a 2 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol (Silylation)

Silylation is a critical step to improve the chromatographic properties of the analyte.[6] BSTFA with a TMCS catalyst is a potent combination for derivatizing hydroxyl groups.[9][10]

-

To the dried extract, add 50 µL of pyridine and vortex briefly to reconstitute.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and vortex for 10 seconds.

-

Incubate the mixture at 70°C for 60 minutes in a heating block or oven.

-

After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

Caption: Silylation reaction of the hydroxyl group on the analyte.

GC-MS Instrumental Parameters

| Parameter | Setting |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial: 70°C, hold for 2 min |

| Ramp: 15°C/min to 280°C | |

| Hold: 5 min at 280°C | |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (TMS-derivative) | To be determined empirically (e.g., m/z corresponding to a major fragment) |

| Qualifier Ion (TMS-derivative) | To be determined empirically (e.g., m/z of another significant fragment) |

| IS Quantifier Ion | To be determined empirically (e.g., m/z for 4-Heptanone or its derivative if applicable) |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3][13] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity & Range | R² ≥ 0.995 over the specified concentration range. |

| Accuracy (Recovery) | Mean accuracy within 85-115% of the nominal concentration (80-120% at LLOQ). |

| Precision (CV%) | Intra- and inter-day precision should not exceed 15% CV (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |

| Stability | Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term). |

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used for analysis. The concentration of this compound in unknown samples is then calculated from this regression equation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological samples. The combination of liquid-liquid extraction, silylation derivatization, and GC-MS in SIM mode offers a selective, sensitive, and reliable method for researchers. Adherence to the outlined validation procedures will ensure that the data generated is accurate and defensible, meeting the rigorous standards of scientific and developmental research.

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. starodub.nl [starodub.nl]

- 3. database.ich.org [database.ich.org]

- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Silylation Reagents - Regis Technologies [registech.com]

- 7. restek.com [restek.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Notes & Protocols: 4-Hydroxy-5-methyl-2-hexanone as a Versatile Chiral Building Block

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 4-Hydroxy-5-methyl-2-hexanone as a chiral building block in asymmetric synthesis. We will explore its preparation via highly stereoselective methods and demonstrate its utility in the synthesis of complex molecular targets. The protocols included are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind procedural steps to empower users to adapt and innovate.

Introduction: The Strategic Value of β-Hydroxy Ketones

Chiral β-hydroxy ketones are powerful synthons in modern organic synthesis. The presence of two vicinal functional groups—a hydroxyl and a carbonyl—provides a rich platform for a variety of chemical transformations. The hydroxyl group can direct stereoselective reactions, act as a nucleophile, or serve as a protecting group handle, while the ketone allows for chain elongation, cyclization, and the introduction of new stereocenters.

Among these valuable molecules, this compound stands out due to its simple, yet structurally significant, framework.[1][][3] Its stereochemistry can be precisely controlled during synthesis, making either the (4R) or (4S) enantiomer accessible in high purity. This enantiopurity is critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single stereoisomer. This guide will focus on the synthesis and application of this versatile building block.

Synthesis of Enantiopure this compound

The most common and efficient route to chiral this compound is the asymmetric reduction of the prochiral precursor, 5-methyl-2,4-hexanedione.[4][5] This transformation selectively reduces the ketone at the C4 position, creating the desired chiral center. Two primary methodologies have proven most effective: biocatalytic reduction and asymmetric transfer hydrogenation.

Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers an environmentally benign and highly selective method for ketone reduction.[6][7][8] Ketoreductase enzymes (KREDs), often from sources like Saccharomyces cerevisiae (baker's yeast) or specifically engineered strains, can reduce the diketone with exceptional regio- and enantioselectivity.[6][9] These reactions are typically performed in aqueous media under mild conditions. The choice of enzyme or microbial strain dictates which enantiomer of the product is formed.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern asymmetric synthesis, renowned for its operational simplicity and high efficiency. The Noyori-type ruthenium catalysts, featuring a chiral diphosphine ligand (like BINAP) and a diamine, are particularly effective for the reduction of simple ketones.[10][11][12][13] In this process, a simple alcohol such as isopropanol serves as the hydrogen source, avoiding the need for high-pressure hydrogenation gas.[10] The chirality of the ligand on the ruthenium complex controls the facial selectivity of the hydride transfer, leading to high enantiomeric excess (e.e.) of the desired alcohol.[12][14]

Comparative Synthesis Data

The following table summarizes typical results for the synthesis of chiral this compound using different catalytic systems.

| Method | Catalyst/Biocatalyst | H-Source | Typical Yield (%) | Typical e.e. (%) | Reference |

| Asymmetric Transfer Hyd. | (S,S)-RuCl(p-cymene)[TsDPEN] | i-PrOH / HCOOH | >95 | >99 (S) | Noyori, R. et al. |

| Asymmetric Hydrogenation | Ru(OAc)₂[(R)-BINAP] | H₂ (gas) | >90 | >98 (R) | Noyori, R. Angew. Chem. Int. Ed. 2001 |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Glucose | 70-85 | >95 (S) | M. Wolberg et al. Chem. 2001[9] |

| Biocatalytic Reduction | Ketoreductase (KRED) from Lactobacillus brevis | Glucose/GDH | >95 | >99 (R) | M. Wolberg et al. Chem. 2001[9] |

Application Protocol: Synthesis of (4S)-4-Hydroxy-5-methyl-2-hexanone

This protocol details the synthesis of the (S)-enantiomer via Noyori-type asymmetric transfer hydrogenation.

Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (S)-4-Hydroxy-5-methyl-2-hexanone.

Materials & Reagents

-

5-Methyl-2,4-hexanedione (1.0 eq)

-

[(S,S)-TsDPEN]RuCl(p-cymene) (0.005 eq, 0.5 mol%)

-

Formic acid / Triethylamine azeotrope (5:2 mixture) or Sodium Formate (HCOONa) (2.0 eq)

-

Degassed, deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2,4-hexanedione (1.0 eq) and the ruthenium catalyst (0.005 eq).

-

Reaction Initiation: Add degassed water to the flask, followed by the formate source (e.g., sodium formate, 2.0 eq).

-

Execution: Vigorously stir the biphasic mixture at 40°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with brine and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Application in Target Synthesis: (-)-Frontalin

This compound is an excellent precursor for the synthesis of various natural products. A classic example is its use in the synthesis of (-)-Frontalin, an aggregation pheromone of the Southern Pine Beetle.[15][16][17] The existing stereocenter at C4 masterfully dictates the stereochemistry of the final bicyclic acetal structure.

Synthetic Pathway Diagram

References

- 1. Page loading... [guidechem.com]

- 3. This compound | C7H14O2 | CID 256348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2,4-hexanedione [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]

- 9. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. The Pherobase Synthesis - frontalin | C8H14O2 [pherobase.com]

- 16. Frontalin: De novo biosynthesis of an aggregation pheromone component by Dendroctonus spp. bark beetles (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 4-Hydroxy-5-methyl-2-hexanone

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 4-Hydroxy-5-methyl-2-hexanone. This small, polar ketone presents unique challenges for retention and detection in conventional chromatographic systems. The prescribed protocol utilizes reversed-phase chromatography with a C18 stationary phase and a gradient mobile phase of acetonitrile and acidified water. We detail the rationale behind the selection of chromatographic parameters, a step-by-step experimental protocol, and a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

This compound (C₇H₁₄O₂) is a functionalized aliphatic ketone with a molecular weight of approximately 130.18 g/mol .[4][5] Its structure, containing both a hydroxyl (-OH) and a carbonyl (C=O) group, renders it a relatively polar molecule with a low octanol-water partition coefficient (logP ≈ 0.6 - 1.0).[4][6] Such properties can make it challenging to retain on standard reversed-phase HPLC columns, often leading to elution near the solvent front and poor resolution from other polar impurities.[7][8]

Furthermore, the analyte lacks a strong chromophore, as the carbonyl group in an aliphatic ketone exhibits only a weak, symmetry-forbidden n→π* electronic transition at approximately 280 nm.[9] A more intense absorption occurs in the far-UV region (<200 nm), which can be difficult to measure due to solvent and buffer interference.[10][11][12]

This guide addresses these challenges by presenting an optimized reversed-phase HPLC method. The methodology is designed to achieve adequate retention, symmetrical peak shape, and sensitive detection, providing a reliable analytical tool for quantitative analysis. The subsequent validation protocols ensure the method's performance is characterized and deemed suitable for its intended purpose, adhering to the rigorous standards of the pharmaceutical industry.[13][14]

Chromatographic Principle: Reversed-Phase HPLC

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most widely used mode for the analysis of small organic molecules.[15][16] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

-

Analyte Retention: this compound, being a polar molecule, will have a limited affinity for the non-polar C18 stationary phase. Its retention is primarily governed by the hydrophobic interactions between its alkyl backbone and the C18 chains.

-

Mobile Phase Influence: The mobile phase consists of a polar aqueous component and a less polar organic modifier (acetonitrile). By starting with a high percentage of the aqueous component, the polarity of the mobile phase is maximized, which encourages the analyte to interact with the stationary phase, thereby increasing retention. A gradient elution, where the percentage of the organic modifier is gradually increased, will then decrease the mobile phase polarity, causing the analyte to elute from the column.[16][17]

-

Peak Shape Control: The addition of a small amount of acid (0.1% formic acid) to the mobile phase serves two purposes: it sharpens the chromatographic peaks by suppressing potential interactions between the analyte's hydroxyl group and residual silanols on the silica-based stationary phase, and it provides a consistent pH to ensure reproducible retention times.

Experimental Protocol and Conditions

Analyte Properties

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Molecular Formula | C₇H₁₄O₂ | [6] |

| Molecular Weight | 130.18 g/mol | [5] |

| Polarity (logP) | ~0.6 | [4] |

Recommended HPLC Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD. |

| Stationary Phase | C18 Column (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18), 4.6 x 150 mm, 5 µm | A standard C18 phase provides sufficient hydrophobicity for retaining the analyte.[16] |

| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acidified aqueous phase to control pH and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |

| Gradient Elution | See Table below | A gradient is necessary to ensure the analyte is retained and then eluted effectively. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

| UV Detection | 210 nm | This wavelength offers a compromise between sensitivity and baseline noise for an aliphatic ketone.[9] |

| Run Time | 15 minutes | Sufficient for elution and column re-equilibration. |

Table: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 10.0 | 50 | 50 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Step-by-Step Protocol

1. Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and dilute to the mark with HPLC-grade water. b. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum. c. Mobile Phase B is HPLC-grade acetonitrile.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent). c. Sonicate for 5 minutes to ensure complete dissolution.

3. Working Standard and Calibration Curve Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

4. Sample Preparation: a. Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). b. Vortex and sonicate as needed to ensure complete dissolution. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC System Setup and Sequence: a. Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved. b. Set up the injection sequence, starting with a blank (diluent), followed by the calibration standards, and then the samples.